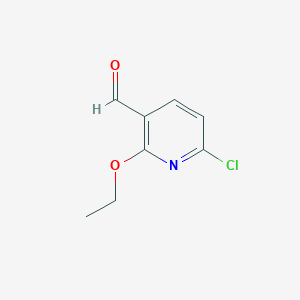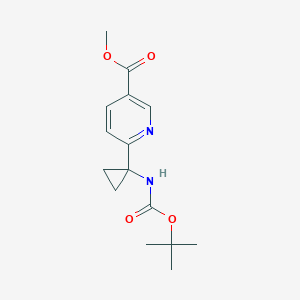
Tert-butyl (4-methyltetrahydro-2H-thiopyran-4-YL)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (4-methyltetrahydro-2H-thiopyran-4-YL)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a thiopyran ring, which is a sulfur-containing heterocycle, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (4-methyltetrahydro-2H-thiopyran-4-YL)carbamate typically involves the reaction of tert-butyl carbamate with a suitable thiopyran derivative. One common method involves the use of di-tert-butyl dicarbonate (Boc anhydride) as a reagent to protect the amine group. The reaction is carried out under mild conditions, often in the presence of a base such as sodium bicarbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-methyltetrahydro-2H-thiopyran-4-YL)carbamate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the carbamate protecting group, yielding the free amine.
Substitution: The thiopyran ring can undergo substitution reactions, where functional groups are introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Free amines.
Substitution: Various substituted thiopyran derivatives.
Scientific Research Applications
Tert-butyl (4-methyltetrahydro-2H-thiopyran-4-YL)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis, facilitating the formation of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that releases active amines in vivo.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Tert-butyl (4-methyltetrahydro-2H-thiopyran-4-YL)carbamate involves the cleavage of the carbamate group under specific conditions, releasing the active amine. This process is often facilitated by acidic or enzymatic conditions. The released amine can then interact with molecular targets such as enzymes, receptors, or other biomolecules, exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate used as a protecting group for amines.
Tert-butyl (4-ethynylphenyl)carbamate: Another carbamate derivative with different substituents on the aromatic ring.
Tert-butyl (4-methylpiperidin-4-yl)carbamate: A similar compound with a piperidine ring instead of a thiopyran ring
Uniqueness
Tert-butyl (4-methyltetrahydro-2H-thiopyran-4-YL)carbamate is unique due to the presence of the thiopyran ring, which imparts distinct chemical and biological properties. The sulfur atom in the ring can participate in various chemical reactions, making this compound versatile in synthetic applications.
Properties
Molecular Formula |
C11H21NO2S |
|---|---|
Molecular Weight |
231.36 g/mol |
IUPAC Name |
tert-butyl N-(4-methylthian-4-yl)carbamate |
InChI |
InChI=1S/C11H21NO2S/c1-10(2,3)14-9(13)12-11(4)5-7-15-8-6-11/h5-8H2,1-4H3,(H,12,13) |
InChI Key |
MNWAHIGUAGSIIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCSCC1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


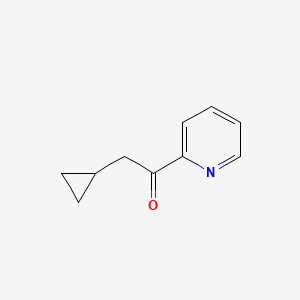
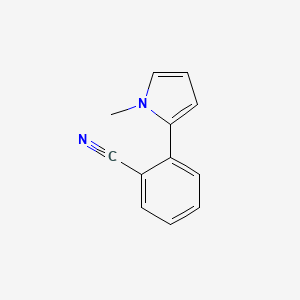
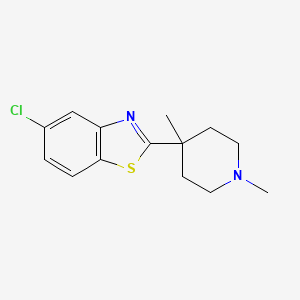
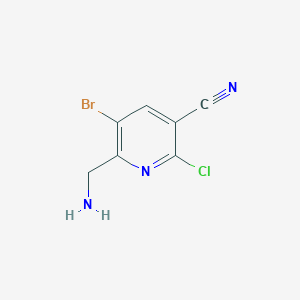
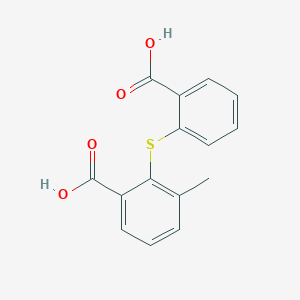
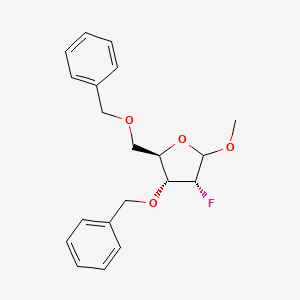
![Methyl 4'-(acetylamino)[1,1'-biphenyl]-3-carboxylate](/img/structure/B13921108.png)
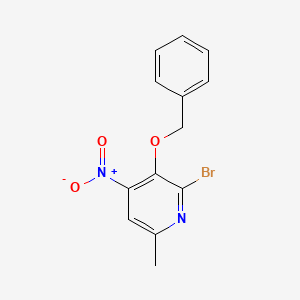
![3-(9H-carbazol-9-yl)-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B13921116.png)
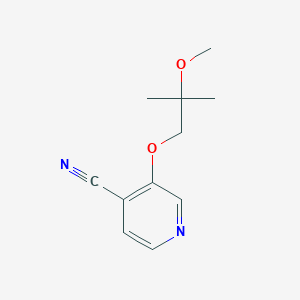
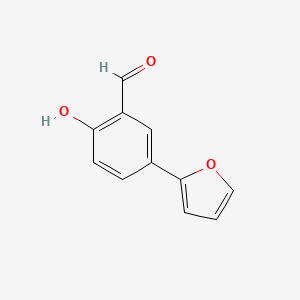
![2-(2-Ethylhexyl)-5,6-difluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B13921135.png)
